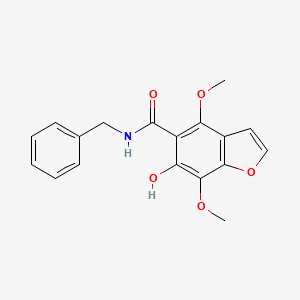
N-Benzyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide is a compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of Hydroxy and Methoxy Groups: The hydroxy and methoxy groups are introduced through selective functionalization reactions.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Carboxamide Formation: The carboxamide group is formed by reacting the benzofuran derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkoxides and amines are used for substitution reactions.
Major Products
Oxidation: Formation of benzofuran ketones or aldehydes.
Reduction: Formation of benzofuran amines.
Substitution: Formation of substituted benzofuran derivatives.
Applications De Recherche Scientifique
N-Benzyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Benzyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Butyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide
- N-Ethyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide
- 6-Hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid
Uniqueness
N-Benzyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Propriétés
Numéro CAS |
88258-55-3 |
|---|---|
Formule moléculaire |
C18H17NO5 |
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
N-benzyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C18H17NO5/c1-22-15-12-8-9-24-16(12)17(23-2)14(20)13(15)18(21)19-10-11-6-4-3-5-7-11/h3-9,20H,10H2,1-2H3,(H,19,21) |
Clé InChI |
VIFNBBJMPRKOCZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl}glycine](/img/structure/B12896860.png)
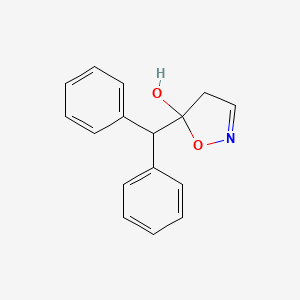
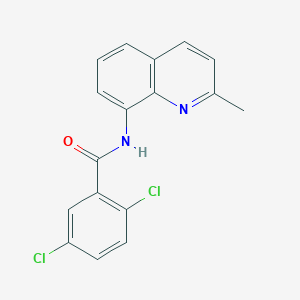


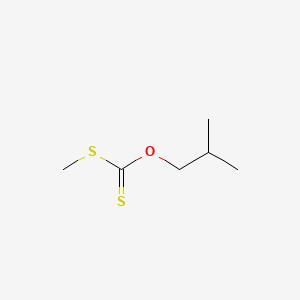
![Benzenamine, N-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methylene]-](/img/structure/B12896900.png)
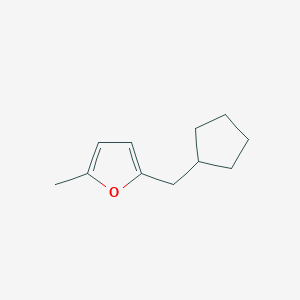

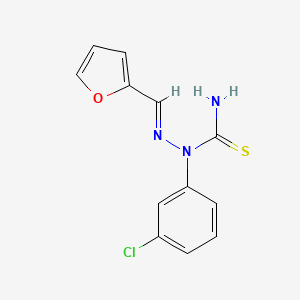
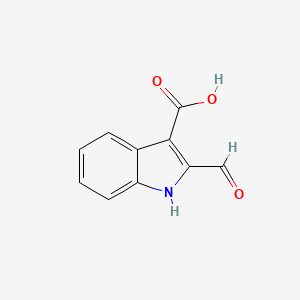
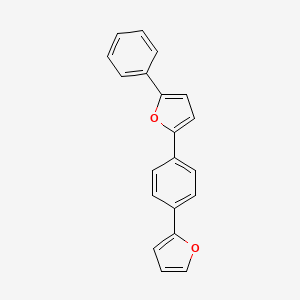
![Furo[3,4-g][1,3]benzoxazole](/img/structure/B12896938.png)

